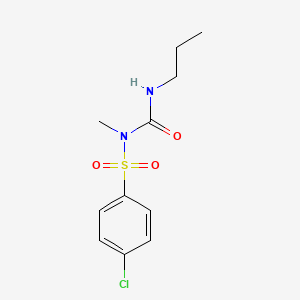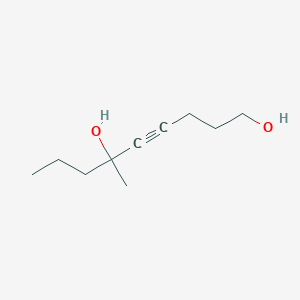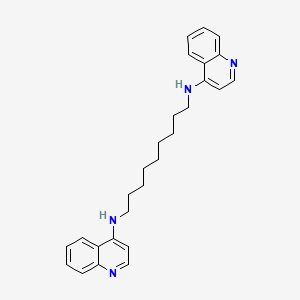
1,9-Nonanediamine, N,N'-di-4-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Nonanediamine, N,N’-di-4-quinolinyl- is a complex organic compound characterized by the presence of two quinolinyl groups attached to a nonanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,9-nonanediamine with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications, including research and industrial uses.
Chemical Reactions Analysis
Types of Reactions
1,9-Nonanediamine, N,N’-di-4-quinolinyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds
Scientific Research Applications
1,9-Nonanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl groups are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,9-Nonanediamine, N,N’-di-4-quinolinyl- include other quinoline derivatives and nonanediamine derivatives. Examples include:
- 1,9-Nonanediamine
- Quinoline
- 4-Quinolinyl derivatives
Uniqueness
What sets 1,9-Nonanediamine, N,N’-di-4-quinolinyl- apart from these similar compounds is the presence of two quinolinyl groups attached to the nonanediamine backbone
Properties
CAS No. |
57599-92-5 |
|---|---|
Molecular Formula |
C27H32N4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31) |
InChI Key |
WNXGDLDYZVDJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)
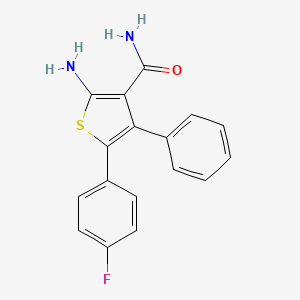

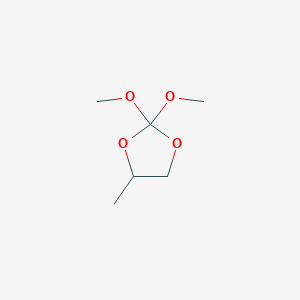
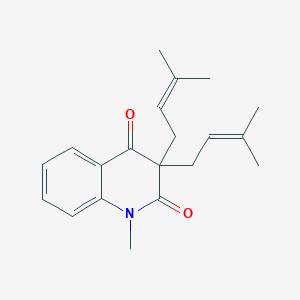
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
